Semaxinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWDLXZGHZSWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041132 | |

| Record name | SU-5416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204005-46-9 | |

| Record name | Semaxinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204005-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SU-5416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Semaxinib (SU5416): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semaxinib (SU5416) is a synthetic, small-molecule inhibitor targeting receptor tyrosine kinases, with a primary focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a potent anti-angiogenic agent, it has been a subject of extensive preclinical and clinical investigation. This document provides an in-depth technical overview of the core mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using diagrams.

Core Mechanism of Action: Inhibition of VEGFR-2 Signaling

This compound functions as a potent and selective inhibitor of the VEGFR-2 (also known as KDR or Flk-1) tyrosine kinase.[1][2][3][4][5] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of VEGFR-2. This action prevents the VEGF-induced autophosphorylation of the receptor, a critical step for the activation of downstream signaling pathways. By blocking this initial signaling event, this compound effectively abrogates the cellular responses to VEGF, which include endothelial cell proliferation, migration, and survival – all essential processes for angiogenesis. The resulting inhibition of new blood vessel formation deprives tumors of the necessary oxygen and nutrients, thereby impeding their growth and vascularization.

While highly selective for VEGFR-2, this compound also demonstrates inhibitory activity against other tyrosine kinases such as c-Kit, FLT3, and RET, although at higher concentrations. This broader kinase inhibition profile may contribute to its overall anti-tumor activity in specific contexts. Notably, this compound exhibits significantly less potency against PDGFRβ and lacks substantial activity against EGFR, InsR, and FGFR.

Visualizing the VEGFR-2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical VEGFR-2 signaling cascade and the point of intervention by this compound.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro and In Vivo Efficacy

The potency and selectivity of this compound have been quantified through various assays. The following tables summarize key inhibitory concentrations (IC50) and efficacy data from preclinical studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value | Assay Type | Reference |

| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Cell-free assay | |

| VEGFR-2 (Flk-1/KDR) | 40 nM | Cell-free assay | |

| VEGFR-2 (Flk-1/KDR) | 438.5 nM | Kinase assay | |

| PDGFRβ | 20.3 µM | Cell-based autophosphorylation | |

| c-Kit | 30 nM | Cell-free assay | |

| FLT3 | 160 nM | Cell-free assay | |

| RET | 170 nM | Cell-free assay | |

| EGFR | > 20 µM | Cell-based assay | |

| InsR | > 20 µM | Cell-based assay | |

| FGFR | > 20 µM | Cell-based assay |

Table 2: In Vitro Cellular Assay Data for this compound

| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |

| HUVEC | Mitogenesis | VEGF-driven | 0.04 µM | |

| HUVEC | Mitogenesis | FGF-driven | 50 µM | |

| HUVEC | Proliferation | - | 330 nM | |

| NIH 3T3 (Flk-1 overexpressing) | Autophosphorylation | VEGF-dependent | 1.04 µM | |

| Various Tumor Cell Lines | Growth | - | > 20 µM |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | Endpoint | Result | Reference |

| A375 Melanoma | 25 mg/kg/day, i.p. | Tumor Growth Inhibition | >85% | |

| C6 Glioma | 25 mg/kg/day, i.p. | Tumor Growth Inhibition | Significant | |

| Multiple Tumor Types | Daily i.p. administration | Tumor Growth Inhibition | Significant |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assay (VEGFR-2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against VEGFR-2 kinase.

Objective: To quantify the IC50 of this compound for VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (SU5416)

-

ATP (with [γ-³²P]ATP or [γ-³³P]ATP for radioactive detection, or unlabeled for non-radioactive methods)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

96-well plates (e.g., phosphocellulose or streptavidin-coated for specific assay formats)

-

Stop solution (e.g., phosphoric acid or EDTA)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the recombinant VEGFR-2 kinase and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter (for radioactive assays) or a plate reader (for luminescence-based assays).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Cell Proliferation (Mitogenesis) Assay

This protocol describes a method to assess the effect of this compound on VEGF-induced endothelial cell proliferation.

Objective: To determine the IC50 of this compound for inhibiting VEGF-driven HUVEC proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5% FBS)

-

Recombinant human VEGF

-

This compound (SU5416)

-

Cell proliferation detection reagent (e.g., BrdU, [³H]thymidine, or a fluorescent DNA-binding dye)

-

96-well tissue culture plates

Procedure:

-

Seed HUVECs into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Starve the cells by replacing the growth medium with basal medium containing reduced serum for 24 hours to synchronize the cell cycle.

-

Prepare serial dilutions of this compound in the low-serum basal medium.

-

Pre-incubate the cells with the diluted this compound or vehicle control for 2 hours.

-

Stimulate the cells with a mitogenic concentration of VEGF (e.g., 5-20 ng/mL).

-

Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.

-

Add the cell proliferation detection reagent (e.g., BrdU or [³H]thymidine) and incubate for an additional 24 hours.

-

Lyse the cells and quantify the incorporation of the detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol details a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., BALB/c nu/nu)

-

Tumor cells (e.g., A375 melanoma, C6 glioma)

-

This compound (SU5416)

-

Vehicle (e.g., DMSO)

-

Calipers for tumor measurement

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally (i.p.) on a specified schedule (e.g., daily).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., length x width x height).

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, microvessel density).

-

Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound (SU5416) is a well-characterized inhibitor of VEGFR-2, a key regulator of angiogenesis. Its mechanism of action, involving the competitive inhibition of ATP binding and subsequent blockade of downstream signaling, has been robustly demonstrated through a variety of in vitro and in vivo experimental models. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers in the fields of oncology and drug development. While the clinical development of this compound was discontinued, it remains an important tool for investigating the biological roles of VEGFR-2 and the therapeutic potential of anti-angiogenic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]

- 5. This compound | VEGFR | TargetMol [targetmol.com]

Semaxinib: A Technical Guide to its Molecular Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaxinib, also known as SU5416, is a synthetic small molecule that has been investigated for its potential as an anti-cancer agent. It functions as a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1][2] By targeting the VEGF signaling pathway, this compound demonstrated anti-angiogenic properties in both in vitro and in vivo studies.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key signaling pathways of this compound, along with relevant experimental protocols and quantitative data.

Molecular Structure

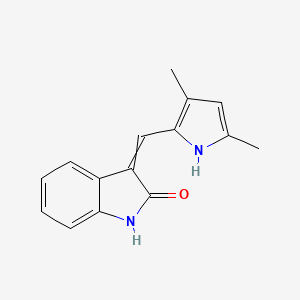

This compound is an oxindole derivative characterized by a 3-methyleneoxindole core, where one of the methylene hydrogens is substituted by a 3,5-dimethylpyrrol-2-yl group.[3]

| Identifier | Value |

| IUPAC Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one[1] |

| Chemical Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.29 g/mol |

| SMILES | CC1=CC(C)=C(N1)\C=C1/C(=O)NC2=CC=CC=C12 |

| InChI Key | WUWDLXZGHZSWQZ-WQLSENKSSA-N |

2D Structure of this compound:

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of an appropriate aldehyde with a compound containing an active methylene group, in this case, oxindole. A common synthetic route involves two main steps:

-

Vilsmeier-Haack Reaction: The synthesis begins with the formylation of 2,4-dimethylpyrrole to produce 3,5-dimethyl-1H-pyrrole-2-carbaldehyde. This is a classic Vilsmeier-Haack reaction.

-

Knoevenagel Condensation: The resulting aldehyde is then condensed with oxindole in the presence of a base, such as piperidine, in a solvent like ethanol to yield this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)

-

Materials: 2,4-dimethylpyrrole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of 2,4-dimethylpyrrole in anhydrous DMF, cooled in an ice bath, add POCl₃ dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.

-

The reaction is then quenched by pouring it into a cold saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Knoevenagel Condensation)

-

Materials: 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, oxindole, piperidine, ethanol.

-

Procedure:

-

A mixture of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, oxindole, and a catalytic amount of piperidine in ethanol is heated to reflux for several hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried to afford this compound as a yellow to orange solid.

-

Further purification can be achieved by recrystallization if necessary.

-

Signaling Pathways and Mechanism of Action

This compound primarily exerts its anti-angiogenic effects by inhibiting the VEGFR-2 (also known as Flk-1/KDR) tyrosine kinase. This inhibition blocks the downstream signaling cascades initiated by VEGF, which are crucial for endothelial cell proliferation, migration, and survival.

VEGF Signaling Pathway

The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers multiple downstream signaling pathways, including:

-

PLCγ-PKC-MAPK Pathway: This pathway is involved in promoting endothelial cell proliferation.

-

PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival.

This compound, by inhibiting VEGFR-2 autophosphorylation, effectively blocks these downstream signals, leading to the suppression of angiogenesis.

c-Kit and Downstream Signaling

In addition to VEGFR-2, this compound has also been shown to inhibit the c-Kit receptor tyrosine kinase. The c-Kit signaling pathway is important in various cellular processes, including cell proliferation and differentiation. The binding of its ligand, stem cell factor (SCF), to c-Kit induces receptor dimerization and activation of downstream pathways such as the PI3K-Akt and MAPK pathways.

Quantitative Data

This compound has been evaluated in various in vitro and in vivo models, and its inhibitory activity has been quantified.

| Target/Assay | IC₅₀ Value | Reference |

| VEGFR (Flk-1/KDR) | 1.23 µM | |

| VEGF-dependent mitogenesis | 0.04 µM | |

| FGF-driven mitogenesis | 50 µM | |

| VEGF-dependent phosphorylation of Flk-1 | 1.04 µM | |

| PDGF-dependent autophosphorylation | 20.3 µM | |

| Cytotoxicity against human MCF7 cells (48h) | 3.1 nM |

Pharmacokinetic Parameters in Humans (Phase I Study)

| Parameter | Value | Reference |

| Volume of distribution (Vd) | 39–215 L | |

| Plasma clearance (CL) | 46–215 L/h |

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Viability

This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired incubation period.

-

Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates several times with water to remove TCA and unbound dye.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound SRB.

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Annexin V Assay for Apoptosis

This flow cytometry-based assay is used to detect early-stage apoptosis.

-

Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.

-

Protocol:

-

Induce apoptosis in cells by treating with this compound.

-

Harvest and wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

-

Murine Corneal Micropocket Assay for Angiogenesis

This in vivo assay is a standard method for quantifying angiogenesis.

-

Principle: A slow-release pellet containing a pro-angiogenic factor (e.g., VEGF or bFGF) is implanted into the avascular cornea of a mouse. The extent of new blood vessel growth from the limbal vasculature towards the pellet is measured over several days.

-

Protocol:

-

Prepare slow-release pellets containing the angiogenic stimulator and, in experimental groups, this compound.

-

Anesthetize a mouse and create a small pocket in the corneal stroma using a specialized surgical technique.

-

Implant the pellet into the corneal pocket.

-

Over a period of 5-6 days, monitor the growth of new blood vessels from the limbus towards the pellet.

-

Quantify the angiogenic response by measuring the vessel length and the area of neovascularization using a slit-lamp microscope.

-

Conclusion

This compound is a well-characterized inhibitor of VEGFR-2 with demonstrated anti-angiogenic activity. Its straightforward synthesis and clear mechanism of action have made it a valuable tool in cancer research. Although its clinical development was halted, the study of this compound has contributed significantly to the understanding of angiogenesis inhibition as a therapeutic strategy. The technical information and protocols provided in this guide offer a solid foundation for researchers and professionals working in the field of drug development and cancer biology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Semaxinib: A Technical Profile of its Kinase Targets and Selectivity

For Immediate Release

This technical guide provides a comprehensive overview of the target profile and selectivity of Semaxinib (SU5416), a synthetic small molecule inhibitor of receptor tyrosine kinases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][2][3][4] It functions by reversibly binding to the ATP-binding site within the tyrosine kinase domain of VEGFR2, thereby inhibiting autophosphorylation and downstream signaling.[5] This inhibition of VEGFR2, a key mediator of angiogenesis, leads to the suppression of endothelial cell proliferation and migration. While VEGFR2 is its primary target, this compound also exhibits inhibitory activity against other tyrosine kinases, most notably c-Kit and to a lesser extent, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). Its selectivity for VEGFR2 over other kinases, such as EGFR and FGFR, is a defining characteristic of its profile.

Target Profile and Selectivity

The inhibitory activity of this compound has been quantified against a panel of protein kinases, revealing a distinct selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below.

| Target Kinase | IC50 (µM) | Cellular IC50 (µM) | Notes |

| VEGFR2 (Flk-1/KDR) | 1.23 | 1.04 (VEGF-dependent phosphorylation) | Primary target. |

| PDGFRβ | 20.3 (PDGF-dependent autophosphorylation) | - | Approximately 20-fold less potent than against VEGFR2. |

| c-Kit | - | - | Potent competitive inhibitor. |

| FGFR | >100 | 50 (FGF-driven mitogenesis) | Lacks significant activity. |

| EGFR | >100 | - | Lacks significant activity. |

| InsR | >100 | - | Lacks significant activity. |

Table 1: Summary of this compound's in vitro inhibitory activity against various tyrosine kinases.

Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate key signaling pathways involved in cell growth, proliferation, and angiogenesis. The following diagrams illustrate the primary signaling cascades affected by this compound.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust biochemical and cell-based assays. The following sections detail the methodologies employed in these key experiments.

Biochemical Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the autophosphorylation of a purified or receptor-tyrosine kinase in a cell-free system.

Methodology:

-

Plate Coating: 96-well microplates are coated with a capture antibody specific for the target kinase (e.g., anti-VEGFR2).

-

Receptor Immobilization: A preparation of the purified kinase or cell lysate containing the receptor is added to the wells and incubated to allow binding to the capture antibody.

-

Inhibitor Incubation: Serial dilutions of this compound are added to the wells and incubated.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The level of receptor phosphorylation is detected using a phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate.

-

Data Analysis: The absorbance is read using a microplate reader, and IC50 values are calculated by fitting the data to a dose-response curve.

Cell-Based Receptor Phosphorylation Assay

This assay measures the effect of this compound on ligand-induced receptor phosphorylation within a cellular context.

Methodology:

-

Cell Culture: Cells overexpressing the target receptor (e.g., NIH 3T3 cells overexpressing VEGFR2) are cultured in appropriate media.

-

Serum Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Ligand Stimulation: The cells are stimulated with the cognate ligand (e.g., VEGF) to induce receptor phosphorylation.

-

Cell Lysis: The cells are lysed to extract cellular proteins.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the phosphorylated form of the receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated receptor is quantified and normalized to a loading control (e.g., total receptor or a housekeeping protein). IC50 values are determined from the dose-response curve.

Conclusion

This compound is a selective inhibitor of VEGFR2, demonstrating potent anti-angiogenic properties through the modulation of the VEGFR2 signaling pathway. Its well-defined target profile, with significantly lower potency against other kinases such as PDGFRβ and a lack of activity against EGFR and FGFR, underscores its specificity. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation and characterization of this and similar kinase inhibitors. This technical guide serves as a valuable resource for researchers dedicated to the advancement of targeted cancer therapies.

References

Semaxinib's Dual Inhibition of c-Kit and FLT3: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Semaxinib (SU5416), a multi-targeted tyrosine kinase inhibitor, focusing on its mechanism of action in the inhibition of c-Kit and Fms-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

This compound, an oxindole-based compound, has been identified as a potent inhibitor of several receptor tyrosine kinases (RTKs) critical to tumor growth and angiogenesis.[1] Among its key targets are the stem cell factor (SCF) receptor, c-Kit, and the cytokine receptor FLT3.[2][3] Both c-Kit and FLT3 are members of the type III receptor tyrosine kinase family and play significant roles in hematopoiesis and the pathogenesis of various malignancies, particularly acute myeloid leukemia (AML).[2][4] this compound exerts its inhibitory effects by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound against c-Kit and FLT3 has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for this activity. The following tables summarize the key quantitative data from in vitro and cell-based assays.

| Target Kinase | Assay Type | IC50 Value (nM) | Cell Line / System | Reference |

| c-Kit | Kinase Activity Assay | 30 | Not specified | |

| c-Kit | Autophosphorylation | 100 - 1000 | MO7E cells | |

| c-Kit | Cell Proliferation | 100 | MO7E cells | |

| FLT3 (Wild-Type) | Autophosphorylation | 100 | BaF3 cells | |

| FLT3 (ITD Mutant) | Autophosphorylation | 100 | BaF3, MV 4-11 cells | |

| FLT3 (Wild-Type) | Kinase Activity Assay | 160 | Not specified | |

| FLT3 (ITD Mutant) | Cell Proliferation | 250 | FLT3 ITD-positive cells |

Note: IC50 values can vary based on experimental conditions, including ATP concentration and substrate used.

Core Signaling Pathways and Inhibition by this compound

The binding of ligands, Stem Cell Factor (SCF) to c-Kit and FLT3 Ligand (FL) to FLT3, induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. This compound's inhibition of c-Kit and FLT3 autophosphorylation effectively blocks these signaling pathways.

c-Kit Signaling Pathway

Activation of c-Kit by SCF triggers multiple downstream pathways, including the RAS/MAPK (ERK1/2) pathway, which is critical for cell proliferation. This compound's blockade of c-Kit phosphorylation has been shown to inhibit the phosphorylation of ERK1/2.

Caption: c-Kit signaling pathway and its inhibition by this compound.

FLT3 Signaling Pathway

FLT3 activation, particularly through internal tandem duplication (ITD) mutations found in AML, leads to constitutive, ligand-independent signaling. This results in the aberrant activation of pathways such as STAT5 and MAPK, promoting leukemic cell proliferation and survival. This compound has been demonstrated to inhibit the autophosphorylation of both wild-type and ITD-mutated FLT3, consequently blocking downstream STAT5 and MAPK activation.

Caption: FLT3 signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the inhibitory activity of this compound on c-Kit and FLT3.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified c-Kit and FLT3.

Methodology:

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:

-

Recombinant c-Kit or FLT3 kinase domain is immobilized on a microplate.

-

Serial dilutions of this compound are added to the wells.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a generic tyrosine-containing peptide).

-

After incubation, the amount of phosphorylated substrate is quantified using a phosphotyrosine-specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

The IC50 value is calculated from the dose-response curve.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Autophosphorylation Assays

Objective: To assess the ability of this compound to inhibit ligand-induced or constitutive receptor autophosphorylation in a cellular context.

Methodology:

-

Cell Culture:

-

Cell lines expressing the target receptor (e.g., MO7E for c-Kit, BaF3 or MV 4-11 for FLT3) are cultured under appropriate conditions.

-

-

Inhibitor Treatment:

-

Cells are pre-incubated with varying concentrations of this compound for a specified duration.

-

-

Ligand Stimulation (for wild-type receptors):

-

For cells expressing wild-type c-Kit or FLT3, the respective ligand (SCF or FL) is added to stimulate receptor activation. This step is omitted for cells with constitutively active mutant receptors (e.g., FLT3-ITD).

-

-

Cell Lysis and Immunoprecipitation:

-

Cells are lysed, and the target receptor (c-Kit or FLT3) is immunoprecipitated from the cell lysate using a specific antibody.

-

-

Western Blot Analysis:

-

The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphotyrosine to detect the phosphorylated receptor, followed by a secondary antibody for detection.

-

The membrane is then stripped and re-probed with an antibody against the total receptor protein to ensure equal loading.

-

The inhibition of phosphorylation is quantified by densitometry.

-

Cell Proliferation Assays

Objective: To evaluate the effect of this compound on the proliferation of cells dependent on c-Kit or FLT3 signaling.

Methodology:

-

Cell Seeding:

-

Cells (e.g., MO7E, FLT3 ITD-positive leukemic cell lines) are seeded in multi-well plates.

-

-

Inhibitor Treatment:

-

Cells are treated with a range of this compound concentrations.

-

-

Incubation:

-

Cells are incubated for a period of 48-72 hours.

-

-

Proliferation Measurement:

-

Cell viability and proliferation are assessed using methods such as:

-

MTT or WST-1 assay: Measures metabolic activity.

-

BrdU incorporation: Measures DNA synthesis.

-

Direct cell counting.

-

-

-

Data Analysis:

-

The IC50 for cell proliferation is determined from the dose-response curve.

-

Conclusion

This compound (SU5416) is a potent, multi-targeted inhibitor of the c-Kit and FLT3 receptor tyrosine kinases. Its mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of critical downstream signaling pathways that drive cell proliferation and survival. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical resource for researchers in the field of oncology and drug discovery. The dual inhibition of c-Kit and FLT3 underscores the therapeutic potential of this compound in malignancies where these receptors are aberrantly activated. Further research and clinical investigation are warranted to fully elucidate its clinical utility.

References

- 1. Semaxanib - Wikipedia [en.wikipedia.org]

- 2. The antiangiogenic protein kinase inhibitors SU5416 and SU6668 inhibit the SCF receptor (c-kit) in a human myeloid leukemia cell line and in acute myeloid leukemia blasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of SU5416, a small molecule tyrosine kinase receptor inhibitor, on FLT3 expression and phosphorylation in patients with refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of SU5416 (Semaxinib)

Introduction

SU5416, also known as this compound, is a synthetic small molecule that functions as a potent and selective inhibitor of receptor tyrosine kinases (RTKs).[1][2] It was initially developed as an anti-angiogenic agent for cancer therapy.[1][3] The primary target of SU5416 is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[4] By inhibiting the ATP binding and subsequent autophosphorylation of VEGFR-2, SU5416 effectively blocks the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels. This inhibition of tumor vascularization has been shown to suppress the growth of multiple tumor types in preclinical models. Beyond its effects on VEGFR, SU5416 also exhibits inhibitory activity against other RTKs, including c-Kit, FLT3, and RET. This document provides a comprehensive overview of the chemical and physical properties of SU5416, its mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

SU5416 is a 3-substituted indolinone compound. Its identity has been confirmed by nuclear magnetic resonance, mass spectroscopy, and elemental analysis. The fundamental chemical and physical characteristics are summarized below.

General Properties

| Property | Value | Reference(s) |

| Synonyms | This compound, SU-5416, Sugen 5416, NSC 696819 | |

| Chemical Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |

| Appearance | Yellow to orange solid powder; crystalline solid | |

| Purity | ≥98% (HPLC) | |

| Melting Point | 221-222 °C | |

| Storage and Stability | Store desiccated at -20°C. The solid form is stable for at least 4 years under these conditions. Stock solutions can be stored at -20°C for several months. |

Molecular and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄N₂O | |

| Molecular Weight | 238.28 g/mol | |

| CAS Number | 204005-46-9 | |

| Canonical SMILES | Cc1c(C=C(c(cccc2)c2N2)C2=O)[nH]c(C)c1 | |

| InChI Key | WUWDLXZGHZSWQZ-WQLSENKSSA-N | |

| UV/Vis. (λmax) | 212, 278, 441 nm |

Solubility Profile

SU5416 is sparingly soluble in aqueous buffers and requires organic solvents for creating stock solutions.

| Solvent | Solubility | Reference(s) |

| DMSO | ≥11.9 mg/mL; 10-20 mg/mL; up to 100 mM | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Ethanol | ~0.25 mg/mL; Insoluble | |

| Water | Insoluble | |

| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |

Note: To improve solubility, warming the solution to 37°C or using an ultrasonic bath may be beneficial. Aqueous solutions are not recommended for storage for more than one day.

Mechanism of Action and In Vitro Activity

SU5416 is a multi-targeted kinase inhibitor, primarily recognized for its potent inhibition of VEGFR-2. It acts as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing its autophosphorylation, a critical step in signal transduction. This action blocks downstream signaling pathways responsible for endothelial cell proliferation and migration.

Kinase Inhibitory Profile

The inhibitory activity of SU5416 has been quantified against a panel of tyrosine kinases, demonstrating selectivity for VEGFR-2.

| Target Kinase | IC₅₀ Value | Reference(s) |

| VEGFR-2 (Flk-1/KDR) | 1.23 µM | |

| VEGFR-1 / VEGFR-2 | 40 nM | |

| c-Kit | 30 nM | |

| FLT3 | 160 nM | |

| RET | 170 nM | |

| PDGFRβ | 20 µM | |

| ABL | 11 µM | |

| ALK | 1.2 µM | |

| EGFR | > 100 µM (inactive) | |

| FGFR | > 100 µM (inactive) |

Cellular Activity

In cell-based assays, SU5416 demonstrates potent and selective inhibition of VEGF-driven endothelial cell mitogenesis.

| Assay | Cell Type | IC₅₀ Value | Reference(s) |

| VEGF-driven Mitogenesis | HUVECs | 0.04 ± 0.02 µM | |

| FGF-driven Mitogenesis | HUVECs | 50 µM |

This represents a greater than 1000-fold selectivity for inhibiting VEGF-driven proliferation over FGF-driven proliferation in human umbilical vein endothelial cells (HUVECs).

Signaling Pathway Inhibition

The primary mechanism of SU5416 involves the direct inhibition of VEGFR-2, which in turn blocks downstream signaling cascades crucial for angiogenesis.

Caption: SU5416 inhibits VEGFR-2 autophosphorylation, blocking downstream angiogenic signaling.

Experimental Protocols

This section details common methodologies used to characterize the activity of SU5416.

In Vitro Biochemical Kinase Assay (ELISA-based)

This assay quantifies the ability of SU5416 to inhibit receptor autophosphorylation in a cell-free system.

Methodology:

-

Plate Coating: Polystyrene ELISA plates are pre-coated with a monoclonal antibody specific for the extracellular domain of VEGFR-2 (Flk-1).

-

Receptor Immobilization: Solubilized cell membranes from NIH 3T3 cells overexpressing VEGFR-2 are added to the antibody-coated plates and incubated overnight at 4°C to allow for receptor capture.

-

Inhibitor Addition: Plates are washed, and serial dilutions of SU5416 (in a suitable buffer containing DMSO) are added to the wells.

-

Kinase Reaction Initiation: The autophosphorylation reaction is initiated by adding a solution containing ATP (e.g., 10-20 µM) to each well. The reaction proceeds for approximately 60 minutes at room temperature.

-

Reaction Termination: The reaction is stopped by the addition of EDTA.

-

Phosphorylation Detection: The level of receptor phosphorylation is determined by incubating the wells with a biotinylated anti-phosphotyrosine monoclonal antibody.

-

Signal Amplification: Unbound antibody is washed away, and avidin-conjugated horseradish peroxidase (HRP) is added.

-

Colorimetric Readout: A colorimetric HRP substrate (e.g., TMB) is added. The reaction develops for 30 minutes and is then stopped with sulfuric acid. The absorbance is read on a plate reader.

-

Data Analysis: The absorbance values are plotted against the SU5416 concentration, and the IC₅₀ value is calculated using a four-parameter logistic curve fit.

Caption: Workflow for an ELISA-based biochemical kinase assay to determine SU5416 IC₅₀.

Endothelial Cell Mitogenesis Assay

This cell-based assay measures the effect of SU5416 on the proliferation of endothelial cells stimulated by growth factors.

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in their standard growth medium and allowed to attach.

-

Serum Starvation: The medium is replaced with a low-serum medium to synchronize the cells and reduce basal proliferation.

-

Inhibitor and Stimulant Addition: Cells are pre-incubated with various concentrations of SU5416 for 1 hour. Subsequently, a stimulating growth factor (e.g., 10 ng/mL VEGF or FGF) is added to the wells.

-

Incubation: The cells are incubated for a period sufficient to observe proliferation (e.g., 72-96 hours).

-

Proliferation Measurement: Cell proliferation is quantified using a standard method, such as the Sulforhodamine B (SRB) assay, MTS assay, or by measuring BrdU incorporation.

-

Data Analysis: The results are expressed as a percentage of the proliferation observed in the growth factor-stimulated control (no inhibitor). The IC₅₀ is determined by plotting the percentage of inhibition against the log of SU5416 concentration.

In Vivo Tumor Xenograft Study

This protocol assesses the antitumor efficacy of SU5416 in a living animal model.

Methodology:

-

Cell Implantation: Athymic nude mice (e.g., BALB/c nu/nu) are subcutaneously injected with a suspension of human tumor cells (e.g., A375 melanoma cells).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³).

-

Group Randomization: Animals are randomized into control and treatment groups.

-

Drug Administration: SU5416 is administered systemically, typically via daily intraperitoneal (i.p.) injection. A common dose is 25 mg/kg/day, formulated in a vehicle like DMSO. The control group receives the vehicle only.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated (e.g., Volume = (width² × length) / 2). Animal body weight is also monitored as a measure of toxicity.

-

Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.

-

Data Analysis: The mean tumor volumes of the treatment and control groups are plotted over time. The percentage of tumor growth inhibition is calculated. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SU5416 [bio-gems.com]

- 4. apexbt.com [apexbt.com]

The Anti-Angiogenic Profile of Semaxinib: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaxinib, also known as SU5416, is a synthetic small molecule that has been extensively investigated for its potent anti-angiogenic properties.[1] As a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1), this compound targets a critical pathway in the formation of new blood vessels, a process known as angiogenesis.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo anti-angiogenic activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR-2.[3] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF).[2] The subsequent downstream signaling cascades, which are crucial for endothelial cell proliferation, migration, and survival, are thereby blocked. This targeted inhibition of VEGFR-2 signaling ultimately leads to a reduction in tumor microvasculature, effectively starving tumors of the necessary oxygen and nutrients for growth.

In Vitro Anti-Angiogenic Activity

The anti-angiogenic effects of this compound have been characterized through a variety of in vitro assays that assess key processes in endothelial cell biology.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound across different in vitro assays and cell lines.

Table 1: Inhibitory Activity of this compound on Kinase Phosphorylation

| Target | Assay Type | Cell Line/System | IC50 | Reference(s) |

| VEGFR-2/Flk-1 | Cell-free kinase assay | - | 1.23 µM | |

| VEGFR-2/Flk-1 | VEGF-dependent receptor phosphorylation | Flk-1-overexpressing NIH 3T3 cells | 1.04 µM | |

| PDGFRβ | PDGF-dependent receptor autophosphorylation | NIH 3T3 cells | 20.26 ± 5.2 µM |

Table 2: Inhibitory Activity of this compound on Endothelial Cell Functions

| Biological Process | Assay Type | Cell Line | IC50 | Reference(s) |

| VEGF-driven Mitogenesis | Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 ± 0.02 µM | |

| FGF-driven Mitogenesis | Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | |

| VEGF-induced Proliferation | Proliferation Assay | Endothelial Cells | ~1–2 µM |

Table 3: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cell Type | IC50 | Reference(s) |

| C6 Glioma | Tumor Cell | > 20 µM | |

| Calu-6 Lung Carcinoma | Tumor Cell | > 20 µM | |

| A375 Melanoma | Tumor Cell | > 20 µM | |

| A431 Epidermoid Carcinoma | Tumor Cell | > 20 µM | |

| SF767T Glioma | Tumor Cell | > 20 µM |

Key Experimental Protocols

Endothelial Cell Proliferation Assay (Mitogenesis Assay)

-

Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 1x10⁴ cells per well in F-12K media supplemented with 0.5% heat-inactivated fetal bovine serum (FBS) and cultured for 24 hours to induce quiescence.

-

Compound Addition: Serial dilutions of this compound, prepared in media containing 1% DMSO, are added to the wells and incubated for 2 hours.

-

Stimulation: A mitogenic concentration of either VEGF (5 ng/mL or 20 ng/mL) or acidic fibroblast growth factor (aFGF; 0.25–5 ng/mL) is added to the wells. The final DMSO concentration is maintained at 0.25%.

-

Proliferation Measurement: After 24 hours of incubation, [³H]thymidine (1 µCi/well) or BrdUrd is added, and the cells are incubated for an additional 24 hours.

-

Quantification: The incorporation of [³H]thymidine is measured using a liquid scintillation counter, or BrdUrd incorporation is quantified using a BrdUrd ELISA kit.

Endothelial Cell Tube Formation Assay

-

Matrix Coating: A 96-well plate is coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Endothelial cells are suspended in basal endothelial growth media and seeded onto the Matrigel-coated wells.

-

Treatment: this compound is added to the wells at various concentrations (e.g., 12.5 µM, 25 µM, 50 µM).

-

Incubation and Visualization: The plate is incubated at 37°C, and tube formation is monitored. After a designated time, the cells can be stained with a fluorescent dye like Calcein AM for visualization.

-

Analysis: The formation of capillary-like structures is quantified using imaging software, such as the Angiogenesis Analyzer plugin for ImageJ, by measuring parameters like the number of junctions, meshes, and total tube length.

In Vivo Anti-Angiogenic and Anti-Tumor Activity

The anti-angiogenic efficacy of this compound has been validated in several preclinical in vivo models, demonstrating its potential as an anti-cancer agent.

Quantitative Data Summary

Table 4: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Tumor Model | Host | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |

| C6 Glioma (colon implantation) | Nude Mice | 3 mg/kg/day, i.p. | 62% by day 16 | |

| C6 Glioma (hindflank implantation) | Nude Mice | 3 mg/kg/day, i.p. | 54% by day 18 | |

| A375 Melanoma | Nude Mice | Daily i.p. administration | >85% | |

| Various Tumor Lines* | Nude Mice | 25 mg/kg/day, i.p. | Significant inhibition in 8 of 10 tumor lines |

*Tumor lines inhibited include A431, Calu-6, C6, LNCAP, EPH4-VEGF, 3T3HER2, 488G2M2, and SF763T.

Key Experimental Protocols

Tumor Xenograft Model

-

Cell Preparation: A suspension of human tumor cells (e.g., A375 melanoma, C6 glioma) is prepared in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

-

Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

-

Treatment Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 25 mg/kg/day).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemical staining for microvessel density (e.g., using CD31 staining).

Murine Corneal Micropocket Assay

-

Pellet Implantation: A small pellet containing a pro-angiogenic factor (e.g., VEGF or bFGF) and a carrier is surgically implanted into a micropocket created in the cornea of an anesthetized mouse.

-

Treatment: The animal is treated systemically with this compound or a control vehicle.

-

Angiogenic Response Measurement: After a defined period (e.g., 5-7 days), the cornea is examined under a microscope, and the extent of new blood vessel growth from the limbal vasculature towards the pellet is quantified.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows provide a clearer understanding of this compound's mechanism and the methods used for its evaluation.

Caption: this compound inhibits VEGFR-2 signaling by blocking ATP binding.

Caption: General workflow for in vitro anti-angiogenic assays.

Caption: Workflow for in vivo tumor xenograft studies.

Conclusion

This compound has demonstrated significant anti-angiogenic activity both in vitro and in vivo. Its selective inhibition of VEGFR-2 leads to the suppression of endothelial cell proliferation and migration, and a reduction in tumor vascularization and growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of oncology and drug development. While clinical trials for this compound were discontinued due to a lack of clinical benefit in certain settings, the extensive preclinical data underscores the therapeutic potential of targeting the VEGF signaling pathway and provides a valuable reference for the development of next-generation anti-angiogenic agents.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Semaxinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Semaxinib (SU5416), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this anti-angiogenic agent.

Introduction

This compound is a synthetic, small-molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase, a key mediator of angiogenesis.[1] By selectively inhibiting VEGFR-2, this compound blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby impeding the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3][4] Preclinical studies have demonstrated its significant anti-angiogenic and anti-tumor activity in a variety of cancer models.[2]

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its potent and selective inhibition of VEGFR-2 signaling.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP binding to the intracellular tyrosine kinase domain of VEGFR-2 (also known as KDR or Flk-1). This prevents the VEGF-induced autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. While this compound is highly selective for VEGFR-2, it has been shown to inhibit other tyrosine kinase receptors, such as VEGFR-1 (Flt-1), c-Kit, and Platelet-Derived Growth Factor Receptor β (PDGFRβ), but with significantly lower potency.

In Vitro Activity

This compound has been shown to potently inhibit VEGF-stimulated endothelial cell functions in various in vitro assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Endpoint | IC50 Value | Reference(s) |

| Kinase Inhibition | VEGFR-2 (Flk-1/KDR) | Receptor Autophosphorylation | 1.23 µM | |

| Kinase Inhibition | Flk-1-overexpressing NIH 3T3 cells | Receptor Phosphorylation | 1.04 µM | |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-driven Mitogenesis | 0.04 µM | |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced Proliferation | 1-2 µM | |

| Kinase Inhibition | PDGFRβ-overexpressing NIH 3T3 cells | Receptor Autophosphorylation | 20.3 µM |

In Vivo Activity

Preclinical in vivo studies have consistently demonstrated the anti-angiogenic and anti-tumor efficacy of this compound across a range of tumor models.

Table 2: In Vivo Anti-Tumor Activity of this compound

| Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference(s) |

| Subcutaneous A375 melanoma xenograft | Athymic nude mice | 25 mg/kg/day, i.p. | >85% inhibition of tumor growth | |

| Subcutaneous tumor xenografts (various) | Mice | Not specified | Inhibition of tumor growth | |

| Orthotopic C6 glioma | Athymic nude mice | 25 mg/kg/day, i.p. | Significant tumor growth inhibition | |

| Murine corneal micropocket assay | Mice | Not specified | Suppression of angiogenesis |

Pharmacokinetics

This compound generally exhibits a short plasma half-life but has demonstrated prolonged in vivo pharmacodynamic effects. It has poor oral bioavailability and is therefore typically administered via intravenous or intraperitoneal routes in preclinical studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Poor oral bioavailability has been reported.

-

Distribution: this compound has a large volume of distribution. Notably, it does not significantly penetrate the cerebrospinal fluid (CSF), which is not considered a limitation for its mechanism of action targeting the tumor vasculature.

-

Metabolism: Information from a pediatric clinical study indicates the presence of two major phase I metabolites, SU9838 and SU6595.

-

Excretion: The compound is characterized by rapid clearance.

Preclinical Pharmacokinetic Parameters

A study on the interspecies scaling of this compound pharmacokinetics has shown that the steady-state volume of distribution (Vd(ss)) and plasma clearance (CLs) are well-correlated across mice, rats, and dogs. The elimination half-life (t1/2) was found to be consistent across these species and independent of body weight.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | t1/2 (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Reference(s) |

| Rat | Subcutaneous | 20 mg/kg | 5 ± 4.7 | 4.97 ± 2.3 | 12.6 ± 2 |

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for the replication and extension of these findings.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the autophosphorylation of the VEGFR-2 receptor.

-

Plate Preparation: Polystyrene ELISA plates are pre-coated with a monoclonal antibody specific for Flk-1.

-

Receptor Immobilization: Solubilized membranes from NIH 3T3 cells overexpressing Flk-1 are added to the plates and incubated overnight at 4°C to allow the receptor to bind to the antibody.

-

Compound Incubation: Serial dilutions of this compound are added to the wells containing the immobilized receptor.

-

Kinase Reaction Initiation: ATP is added to initiate the autophosphorylation reaction, which proceeds for 60 minutes at room temperature.

-

Reaction Termination: The reaction is stopped by the addition of EDTA.

-

Detection: The amount of phosphorylated receptor is quantified using an anti-phosphotyrosine antibody conjugated to a detection system (e.g., horseradish peroxidase with a colorimetric substrate).

In Vitro HUVEC Proliferation Assay

This assay measures the effect of this compound on VEGF-induced endothelial cell growth.

-

Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 1 x 10^4 cells/well in F-12K medium containing 0.5% fetal bovine serum and cultured for 24 hours to induce quiescence.

-

Compound Treatment: Serial dilutions of this compound are added to the cells and incubated for 2 hours.

-

Stimulation: A mitogenic concentration of VEGF (e.g., 5 ng/mL) is added to the wells.

-

Proliferation Measurement: After 24 hours of incubation with VEGF, cell proliferation is assessed by measuring the incorporation of either [3H]thymidine or BrdU into the DNA of proliferating cells.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic (nu/nu) mice are commonly used.

-

Tumor Cell Implantation: A suspension of human tumor cells (e.g., 3 x 10^6 A375 melanoma cells) is implanted subcutaneously into the flank of the mice.

-

Treatment Regimen: Treatment typically begins one day after tumor cell implantation. This compound is administered, for example, once daily via intraperitoneal (i.p.) injection at a dose of 25 mg/kg, formulated in a vehicle such as DMSO.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. The anti-tumor effect is determined by comparing the tumor volumes in the treated group to the control group.

Signaling Pathways and Visualizations

This compound's mechanism of action is best understood by visualizing its effect on the VEGFR-2 signaling pathway.

VEGFR-2 Signaling Pathway

Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream cascades that collectively promote angiogenesis. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent signaling.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.

Caption: Workflow for a preclinical in vivo tumor xenograft study of this compound.

Conclusion

This compound is a well-characterized VEGFR-2 inhibitor with potent anti-angiogenic and anti-tumor properties demonstrated in a range of preclinical models. Its high selectivity for VEGFR-2 and its efficacy in inhibiting key processes of angiogenesis make it a valuable tool for cancer research. While its pharmacokinetic profile is characterized by rapid clearance and poor oral bioavailability, its prolonged pharmacodynamic effects in vivo underscore its potential as an anti-cancer agent. The detailed experimental protocols and pathway information provided in this guide are intended to facilitate further research and development in the field of anti-angiogenic therapies.

References

- 1. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and interspecies scaling of a novel VEGF receptor inhibitor, SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Interindividual Differences in Plasma Fraction Unbound on the Pharmacokinetics of a Novel Syk Kinase Inhibitor in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Semaxinib (SU5416) in Establishing Preclinical Models of Pulmonary Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal role of Semaxinib, also known as SU5416, in the development of animal models of pulmonary hypertension (PH), particularly severe pulmonary arterial hypertension (PAH). The combination of this compound with chronic hypoxia has become a cornerstone model for recapitulating key histopathological features of the human disease, offering a robust platform for investigating disease mechanisms and evaluating novel therapeutic interventions.

Introduction: The Advent of the this compound/Hypoxia Model

Pulmonary hypertension is a progressive and often fatal disease characterized by elevated pulmonary arterial pressure, leading to right ventricular failure.[1][2] The development of relevant animal models that mimic the complex pathobiology of human PAH has been a significant challenge.[1] While models like chronic hypoxia or monocrotaline injection in rats induce PH, they often fail to replicate the characteristic angio-obliterative lesions, such as plexiform lesions, seen in severe human PAH.[1][3]

The introduction of the this compound/hypoxia (SuHx) model marked a significant advancement in the field. This compound (SU5416) is a potent inhibitor of the vascular endothelial growth factor (VEGF) receptor 2 (VEGFR2), also known as KDR/Flk-1. The combination of VEGFR blockade with chronic hypoxia in rodents, typically rats and mice, consistently induces a more severe and sustained PH phenotype that closely resembles the human condition, including the formation of complex vascular lesions.

Mechanism of Action: A "Two-Hit" Hypothesis

The SuHx model is predicated on a "two-hit" mechanism that disrupts the delicate balance of endothelial cell apoptosis and proliferation.

-

First Hit (VEGFR Blockade): this compound, by inhibiting VEGFR2 signaling, induces widespread apoptosis of pulmonary artery endothelial cells. This is because VEGF is a crucial survival factor for these cells.

-

Second Hit (Chronic Hypoxia): The subsequent exposure to chronic hypoxia creates a pro-proliferative and inflammatory environment. This environment is thought to select for apoptosis-resistant endothelial cells that then proliferate uncontrollably, leading to the formation of obstructive intimal and plexiform-like lesions. This unchecked proliferation, coupled with smooth muscle cell proliferation, contributes to the progressive vascular remodeling and luminal narrowing that characterizes severe PAH.

This process ultimately leads to a significant increase in pulmonary vascular resistance, elevated pulmonary arterial pressure, and subsequent right ventricular hypertrophy and dysfunction.

Experimental Protocols

The SuHx model is most commonly established in rats (Sprague-Dawley) and mice (C57BL/6). While specific parameters may vary between laboratories, the general protocol follows a similar framework.

This compound/Hypoxia Model in Rats

Animals: Male Sprague-Dawley rats (160-200 g) are frequently used.

Protocol:

-

This compound Administration: A single subcutaneous injection of this compound (SU5416) at a dose of 20 mg/kg is administered. The vehicle is typically carboxymethylcellulose (CMC) solution.

-

Hypoxia Exposure: Immediately following the injection, the rats are placed in a normobaric hypoxic environment (10% O2) for a period of 3 weeks.

-

Return to Normoxia: After the 3-week hypoxic period, the rats are returned to normoxic conditions (21% O2). The disease phenotype, including severe PH and vascular remodeling, continues to progress even after the return to normoxia.

-

Endpoint Analysis: Hemodynamic measurements, histological analysis of the lungs and heart, and molecular analyses are typically performed at various time points after the initial injection, often ranging from 5 to 13 weeks.

This compound/Hypoxia Model in Mice

Animals: Eight to twelve-week-old male C57BL/6 mice are commonly used.

Protocol:

-

This compound Administration: Mice receive weekly subcutaneous injections of this compound (20 mg/kg) for three consecutive weeks.

-

Hypoxia Exposure: Concurrently with the first injection, the mice are exposed to normobaric hypoxia (10% O2) for 3 weeks.

-

Endpoint Analysis: Evaluation of the PH phenotype is typically conducted at the end of the 3-week protocol. It is important to note that while the SuHx model in mice develops a more severe phenotype than hypoxia alone, it is generally less severe than that observed in rats and may be reversible upon return to normoxia.

Quantitative Data Summary

The SuHx model leads to significant and reproducible changes in key hemodynamic and morphometric parameters. The following tables summarize representative quantitative data from studies utilizing this model.

Table 1: Hemodynamic Parameters in the Rat SuHx Model

| Parameter | Control | SuHx Model | Citation |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | 26.90 ± 2.31 | 65.66 ± 8.20 | |

| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | ~15-20 | >45 | |

| Cardiac Output (ml/min) | 159.58 ± 16.05 | 104.91 ± 8.02 | |

| Total Pulmonary Resistance Index (TPRI, mmHg/ml/min/kg) | 0.10 ± 0.01 | 0.77 ± 0.07 |

Table 2: Cardiac and Pulmonary Remodeling in the Rat SuHx Model

| Parameter | Control | SuHx Model | Citation |

| Fulton Index (RV/[LV+S]) | ~0.25 | >0.5 | |

| Right Ventricle to Body Weight Ratio (RV/BW, mg/g) | ~0.6 | >1.0 | |

| Medial Wall Thickness (%) | ~10-15 | >30 | |

| Percentage of Muscularized Vessels | ~20 | >60 | |

| Percentage of Occluded Vessels | <5 | >20 |

Table 3: Hemodynamic and Cardiac Parameters in the Mouse SuHx Model

| Parameter | Normoxia + Vehicle | Hypoxia + SU5416 | Citation |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | ~25 | >49 | |

| Fulton Index (RV/[LV+S]) | ~0.2 | >0.35 |

Key Signaling Pathways and Visualizations

The pathogenesis of PH in the SuHx model involves a complex interplay of signaling pathways. The primary disruption occurs in the VEGF signaling cascade, leading to downstream effects on cell survival, proliferation, and inflammation.

Caption: VEGF signaling blockade by this compound and the role of hypoxia.

Caption: Experimental workflow for the rat SuHx model.

Conclusion

The this compound/hypoxia model has proven to be an invaluable tool in pulmonary hypertension research. Its ability to induce a severe, progressive, and histopathologically relevant form of the disease has significantly advanced our understanding of PAH pathogenesis and provides a critical platform for the preclinical evaluation of novel therapeutic agents. This guide provides a foundational understanding of the principles, protocols, and expected outcomes of this widely used animal model. Researchers employing this model should adhere to rigorous, standardized protocols to ensure reproducibility and the generation of high-quality, translatable data.

References

The Antineoplastic Potential of Semaxinib: An In-depth Preclinical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antineoplastic activity of Semaxinib (SU5416), a synthetic small molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR-2). The following sections detail its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies employed in key preclinical investigations.

Core Mechanism of Action: Targeting Angiogenesis

This compound functions as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase, a critical component in the signaling cascade that drives angiogenesis—the formation of new blood vessels.[1][2] By competitively binding to the ATP-binding site of the VEGFR-2 intracellular domain, this compound blocks receptor autophosphorylation and subsequent downstream signaling.[3][4] This inhibition prevents VEGF-stimulated endothelial cell proliferation, migration, and differentiation, ultimately leading to a reduction in tumor vascularization and suppression of tumor growth.[5] In addition to its primary target, this compound has been shown to inhibit other tyrosine kinases, including c-Kit and to a lesser extent, platelet-derived growth factor receptor β (PDGFRβ).

dot

Caption: this compound inhibits VEGFR-2 autophosphorylation, blocking downstream signaling pathways.

In Vitro Activity of this compound

This compound has demonstrated potent inhibitory effects on endothelial cell proliferation and VEGFR-2 kinase activity in a variety of in vitro assays. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below.

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| VEGFR-2 (Flk-1/KDR) Kinase Activity | Cell-free assay | 1.23 µM | |

| VEGF-dependent Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM | |

| VEGF-dependent Flk-1 Phosphorylation | NIH 3T3 cells (Flk-1 overexpressing) | 1.04 µM | |

| PDGF-dependent Autophosphorylation | NIH 3T3 cells (PDGFRβ overexpressing) | 20.3 µM | |

| c-Kit Kinase Activity | Biochemical Assay | Potent Inhibition (Specific IC50 not provided) | |

| FGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM |

In Vivo Antineoplastic Efficacy

Preclinical studies in various animal models have consistently shown the antineoplastic activity of this compound. Systemic administration of this compound leads to significant inhibition of tumor growth across a range of cancer types.

| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| C6 Glioma | Nude Mice | 3 mg/kg/day, i.p. | 62% inhibition in colon implantation by day 16 | |

| A375 Melanoma | Nude Mice | Daily i.p. administration | >85% inhibition of subcutaneous tumor growth | |

| H526 Small Cell Lung Cancer | Murine Xenograft | Twice-weekly administration | ≥70% inhibition | |

| H209 Small Cell Lung Cancer | Murine Xenograft | Twice-weekly administration | ≥70% inhibition | |

| Various Tumor Xenografts | Nude Mice | Infrequent administration (once or twice a week) | Efficacious despite short plasma half-life |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Species | Dosing | Cmax | T1/2 (half-life) | AUC | Reference |

| Not Specified | Not Specified | 1.2-3.8 µg/ml (course 1), 1.1-3.9 µg/ml (course 2) | 1.3 (± 0.31) h | Not Specified | |

| Mouse | Not Specified | Not Specified | ~30 min | Not Specified | |

| Non-human Primate (Sorafenib, a similar TKI) | Intravenous | 5.8 ± 2.1 μg/mL | 5.0 h | 28 ± 4.3 μg•h/mL (AUC0-24h) |

Note: Pharmacokinetic data for this compound in preclinical models is limited in the public domain. The data from a non-human primate study of sorafenib, another tyrosine kinase inhibitor, is included for comparative context.

Detailed Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay